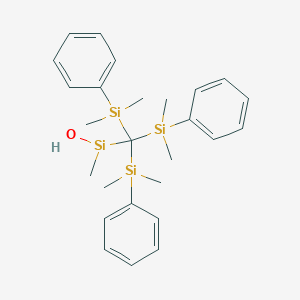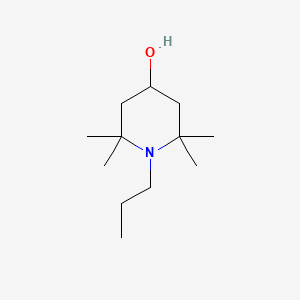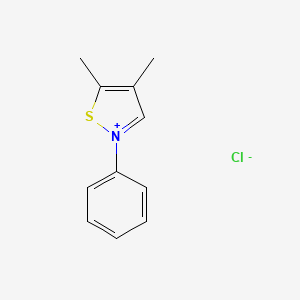
1-Butyl-3-phenylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-phenylpyridin-1-ium iodide is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The structure of this compound consists of a pyridine ring substituted with a butyl group and a phenyl group, with an iodide ion as the counterion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-phenylpyridin-1-ium iodide typically involves the quaternization of 3-phenylpyridine with butyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired pyridinium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-3-phenylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or acetate under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the phenyl group.
Reduction: Reduction reactions can occur, especially in the presence of strong reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium acetate in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of corresponding pyridinium salts with different anions.
Oxidation: Formation of oxidized derivatives, including benzylic alcohols or ketones.
Reduction: Formation of reduced derivatives, including alkylated pyridines.
Applications De Recherche Scientifique
1-Butyl-3-phenylpyridin-1-ium iodide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Butyl-3-phenylpyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can disrupt cellular processes by binding to specific proteins, leading to changes in their activity. The iodide ion can also participate in redox reactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butyl-3-methylpyridin-1-ium iodide
- 1-Butyl-3-ethylpyridin-1-ium iodide
- 1-Butyl-3-propylpyridin-1-ium iodide
Uniqueness
1-Butyl-3-phenylpyridin-1-ium iodide is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
116286-78-3 |
|---|---|
Formule moléculaire |
C15H18IN |
Poids moléculaire |
339.21 g/mol |
Nom IUPAC |
1-butyl-3-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C15H18N.HI/c1-2-3-11-16-12-7-10-15(13-16)14-8-5-4-6-9-14;/h4-10,12-13H,2-3,11H2,1H3;1H/q+1;/p-1 |
Clé InChI |
ZEMRPNCDFMBDRB-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+]1=CC=CC(=C1)C2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol](/img/structure/B14289210.png)

![N-[(2-Chloro-5-nitrophenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14289231.png)
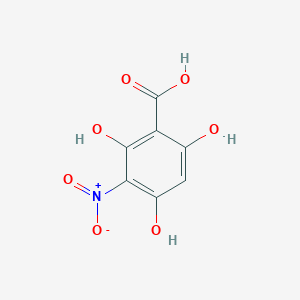

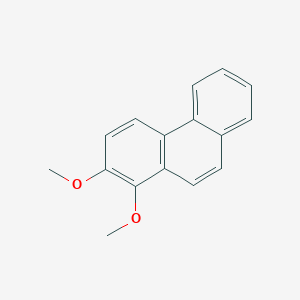


![Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol](/img/structure/B14289263.png)

